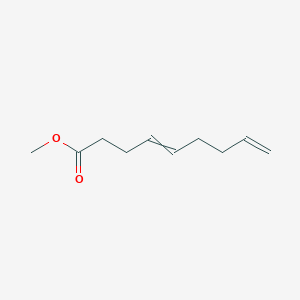
Methyl nona-4,8-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl nona-4,8-dienoate is an organic compound with the molecular formula C10H16O2 It is an ester derived from nona-4,8-dienoic acid and methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl nona-4,8-dienoate can be synthesized through several methods, including:
Esterification: This involves the reaction of nona-4,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Transesterification: This method involves the exchange of the ester group of an existing ester with methanol. Catalysts such as sodium methoxide or potassium hydroxide are commonly used to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl nona-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong bases in methanol.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl nona-4,8-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with conjugated systems.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of methyl nona-4,8-dienoate involves its interaction with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its ester group can undergo hydrolysis to release nona-4,8-dienoic acid, which may have biological activity.
Comparaison Avec Des Composés Similaires
Methyl nona-4,8-dienoate can be compared with other similar compounds such as:
Methyl 4,8-decadienoate: This compound has a similar structure but with an additional carbon atom in the chain. It shares similar reactivity and applications.
Methyl 4,8-hexadienoate: This compound has a shorter carbon chain and different reactivity due to the position of the double bonds.
Uniqueness
This compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
80685-78-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl nona-4,8-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3,6-7H,1,4-5,8-9H2,2H3 |
Clé InChI |
PVOFXJJZEVQDMR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC=CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


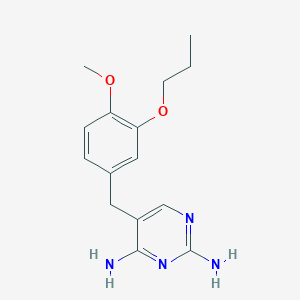
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
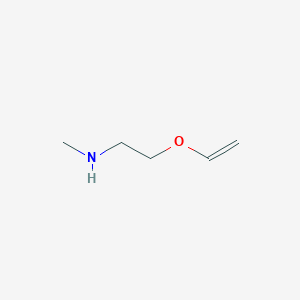
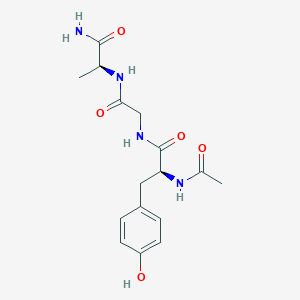
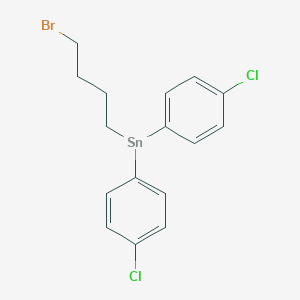
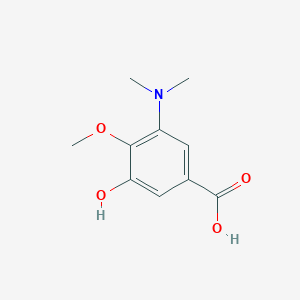
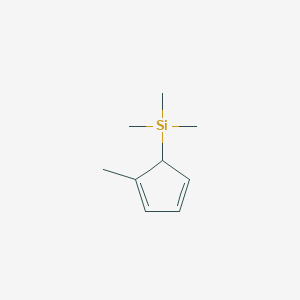

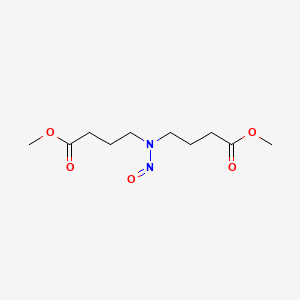
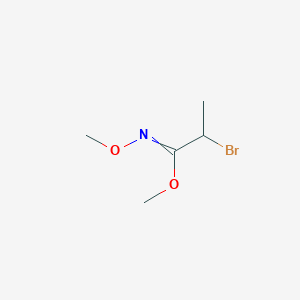
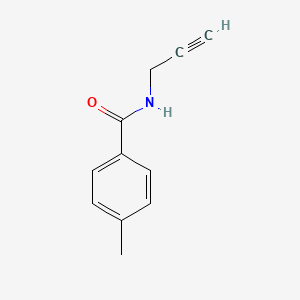
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)

